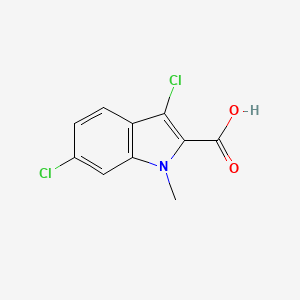

3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic Chemistry and Compound Analysis

Synthesis and Reactivity

Indole derivatives, including those related to 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid, play a critical role in synthetic chemistry. For instance, the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids highlights the versatility of indole derivatives in creating complex molecules with potential biological activities (Wang et al., 2016). Additionally, the carboxylation and ethoxycarbonylation of indoles under specific conditions have been developed, providing a pathway to synthesize indole-3-carboxylic acids and their esters, showcasing the chemical diversity attainable from indole derivatives (Nemoto et al., 2016).

Molecular Requirements for Biological Activity

Research into the molecular requirements for the action of indole auxins, compounds structurally related to indole carboxylic acids, reveals the importance of the spatial and electronic configuration of these molecules for their biological activity. This is exemplified by the study of 2-chloro-indole-3-acetic acid and its derivatives, which demonstrated varying degrees of activity in plant growth regulation, emphasizing the nuanced role of indole derivatives in biological systems (Porter & Thimann, 1965).

Biological Activity and Mechanistic Insights

Pharmacological Evaluation

The pharmacological evaluation of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids, including the discovery of potent selective glycine-site NMDA receptor antagonists, underscores the potential of indole derivatives in the development of new therapeutic agents. This research exemplifies the significance of structural modifications in enhancing the potency and selectivity of molecules for targeted receptor sites (Baron et al., 2005).

Plant Hormone Analysis and Metabolomics

Phytohormone Analysis

Indole derivatives are crucial in the analysis of phytohormones, as demonstrated by a study focusing on the simultaneous analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. This research highlights the role of indole derivatives in understanding plant responses to biotic and abiotic stresses, further emphasizing the importance of analytical techniques in dissecting plant signaling pathways (Schmelz et al., 2003).

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

将来の方向性

Indole derivatives show good therapeutic prospects . They have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body . Future research into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

特性

IUPAC Name |

3,6-dichloro-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c1-13-7-4-5(11)2-3-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUPLOUZDIDDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C(=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2768452.png)

![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2768454.png)

![1-(2-fluorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2768455.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2768459.png)